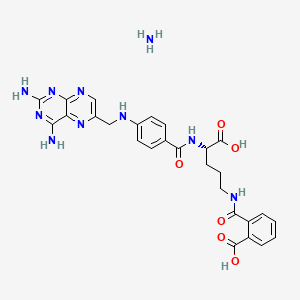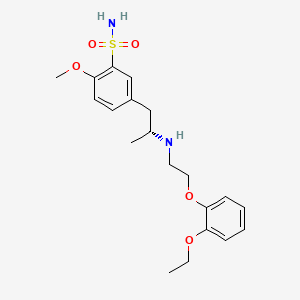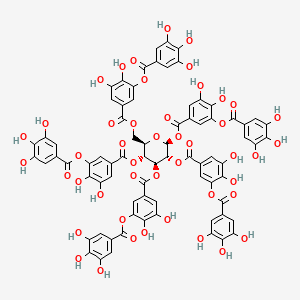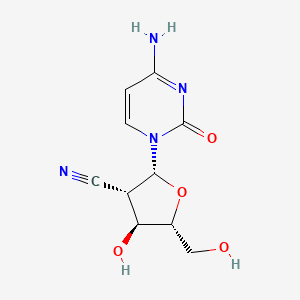
Thiocysteine
描述
S-巯基半胱氨酸: 是一种有机化合物,属于 L-半胱氨酸-S-缀合物类。其特征在于存在一个与 L-半胱氨酸缀合的硫基。
准备方法
合成路线和反应条件: : S-巯基半胱氨酸可以通过多种方法合成。一种常见的方法是在受控条件下使 L-半胱氨酸与含硫试剂反应。 该反应通常需要合适的溶剂和催化剂来促进所需产物的形成 .
工业生产方法: : S-巯基半胱氨酸的工业生产通常涉及优化反应条件以获得高收率和纯度。 这可能包括使用先进的技术,例如连续流动反应器和自动化合成系统,以确保生产的一致性和可扩展性 .
化学反应分析
反应类型: : S-巯基半胱氨酸会发生几种类型的化学反应,包括氧化反应、还原反应和取代反应。 这些反应受到硫基和氨基酸主链的存在的影响 .
常用试剂和条件: : 用于 S-巯基半胱氨酸反应的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件,如温度、pH 值和溶剂,在决定这些反应的结果方面起着至关重要的作用 .
形成的主要产物: : 由 S-巯基半胱氨酸反应形成的主要产物取决于具体的反应类型。例如,氧化反应可能产生二硫化物,而还原反应可以产生硫醇。 取代反应可以导致形成具有修饰的官能团的各种衍生物 .
科学研究应用
化学: : 在化学领域,S-巯基半胱氨酸用作合成更复杂分子的构建块。
生物学: : 在生物学研究中,S-巯基半胱氨酸因其在细胞过程中的作用及其作为治疗剂的潜力而受到研究。 它已被证明具有抗氧化特性,并可能在调节细胞氧化还原状态中发挥作用 .
医学: : 在医学领域,S-巯基半胱氨酸因其潜在的治疗应用而受到研究,包括用作抗癌剂。 研究表明,它可以诱导细胞周期停滞并促进癌细胞凋亡 .
工业: : 在工业部门,S-巯基半胱氨酸用于生产各种药物和精细化学品。 它能够进行多种化学反应,使其成为合成复杂分子的宝贵中间体 .
作用机制
作用机制: : S-巯基半胱氨酸发挥作用的机制涉及它与细胞靶标和途径的相互作用。它已被证明可以调节参与氧化还原调节和凋亡的酶的活性。 例如,它可以激活促凋亡蛋白并抑制抗凋亡蛋白,从而导致癌细胞的程序性死亡 .
分子靶标和途径: : S-巯基半胱氨酸靶向各种分子途径,包括线粒体凋亡途径。 它可以诱导 Bax 的激活,降低 Bcl-2 和 Bcl-X L 的表达,随后激活 caspase-9 和 caspase-3,导致凋亡 .
相似化合物的比较
与其他类似化合物的比较: : S-巯基半胱氨酸通常与其他含硫氨基酸进行比较,例如 S-烯丙基-L-半胱氨酸和 S-烯丙基巯基半胱氨酸。 虽然这些化合物在结构上有一些相似之处,但 S-巯基半胱氨酸在与细胞过程的特定相互作用和影响方面是独特的 .
类似化合物列表
- S-烯丙基-L-半胱氨酸
- S-烯丙基巯基半胱氨酸
- L-半胱氨酸
- N-乙酰半胱氨酸
属性
IUPAC Name |
2-amino-3-(disulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S2/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKONSCREBSMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863591 | |
| Record name | 3-Disulfanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5652-32-4 | |
| Record name | Thiocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5652-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thiocysteine is not a standard amino acid incorporated during protein synthesis. Instead, it primarily arises from the enzymatic degradation of L-cystine by enzymes known as cystine lyases. [, , ]
A: Cystine lyases utilize a β-elimination mechanism to cleave the disulfide bond in L-cystine. This reaction generates this compound, pyruvate, and ammonia as products. [, , ]
A: The molecular formula of this compound is C3H7NO2S2, and its molecular weight is 153.21 g/mol. [, ]
A: this compound exhibits limited stability in aqueous solutions, rapidly decomposing to form cystine and elemental sulfur. [] This inherent instability poses challenges for its isolation and characterization.
A: Research suggests that this compound can act as a sulfur donor in certain biological processes. For example, it has been implicated in the formation of protein persulfides through S-sulfhydration. []
A: this compound can donate its sulfane sulfur atom to cysteine residues within proteins, leading to the formation of a persulfide bond (-S-SH). This post-translational modification can significantly impact protein function. []
A: Protein S-sulfhydration is an emerging area of research with implications for various cellular processes, including redox signaling, enzyme activity regulation, and protection against oxidative stress. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















